molecular formula C31H32N4O6S B2806867 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide CAS No. 689757-70-8

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide

Cat. No. B2806867
CAS RN: 689757-70-8
M. Wt: 588.68
InChI Key: OFNXTJWSVDBMAY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol group, a morpholine ring, a quinazolinone group, and a sulfanyl group . The compound also has a methoxyphenyl group attached to a butanamide group .


Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The detailed interpretations of the vibrational spectra have been carried out with the aid of VEDA 4 program .

Scientific Research Applications

Antimicrobial Activity

One notable application of compounds closely related to the queried chemical structure is in antimicrobial activity. For example, compounds with a similar structure have been reported to exhibit antimicrobial properties against various strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans (Attia et al., 2014). Another study highlighted the synthesis of quinazoline derivatives aiming for diuretic and antihypertensive agents, suggesting potential cardiovascular applications (Rahman et al., 2014).

Structural Analysis and Synthesis

Structural analysis through techniques such as single-crystal X-ray structure is another significant area of research for similar compounds. These studies are crucial for understanding the molecular configuration and forming the basis for further chemical modifications and applications (Hayun et al., 2012).

Molecular Docking and Computational Studies

Molecular docking and computational studies are also prominent, where the interaction of these compounds with various proteins and their potential as antimicrobial agents are assessed. This approach involves a comprehensive analysis of the vibrational spectra and quantum chemical computations to understand the molecular behavior of such compounds (Almutairi et al., 2018).

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, such as antimicrobial activity . Additionally, more research could be done to fully understand its physical and chemical properties.

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-21-5-4-6-23(16-21)38-2)42-31-33-25-9-8-22(34-11-13-39-14-12-34)17-24(25)30(37)35(31)18-20-7-10-26-27(15-20)41-19-40-26/h4-10,15-17,28H,3,11-14,18-19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNXTJWSVDBMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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